6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
CAS No.: 724422-42-8
Cat. No.: VC2566416
Molecular Formula: C10H10BrNO
Molecular Weight: 240.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 724422-42-8 |
|---|---|
| Molecular Formula | C10H10BrNO |
| Molecular Weight | 240.1 g/mol |
| IUPAC Name | 6-bromo-2-methyl-3,4-dihydroisoquinolin-1-one |
| Standard InChI | InChI=1S/C10H10BrNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3 |
| Standard InChI Key | CXTSDEBVHHLITG-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(C1=O)C=CC(=C2)Br |
| Canonical SMILES | CN1CCC2=C(C1=O)C=CC(=C2)Br |
Introduction
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family, which is characterized by its bicyclic structure comprising a benzene ring fused to a pyridine ring. This specific compound features a bromine atom at the 6-position and a methyl group at the 2-position of the isoquinoline framework. Its molecular formula is with a molecular weight of approximately 268.15 g/mol.
Synthesis Methods
The synthesis of 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic synthesis methods. A common approach includes:
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Starting Material Preparation: The synthesis begins with homophthalic anhydride as a precursor.
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Bromination: The introduction of the bromine atom at the desired position is achieved through electrophilic aromatic substitution.
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Formation of Dihydroisoquinolinone: The final step involves cyclization to form the dihydroisoquinolinone structure.
This method allows for selective bromination while maintaining the integrity of the isoquinoline structure.
Biological Activity
Research indicates that compounds within the dihydroisoquinolinone class, including 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, exhibit various biological activities:
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Antitumor Activity: Studies have shown potential anticancer properties.
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Antimicrobial Effects: The compound may possess activity against certain bacterial strains.
Applications
Due to its unique structure and biological activity, 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has several potential applications:
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Drug Development: It serves as a scaffold for developing new drugs targeting various diseases, including cancer and infections.
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Research Tool: The compound is used in studies investigating enzyme interactions and receptor binding affinities.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights its unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Contains a methyl group at the 2-position | |
| 6-Bromoisoquinolin-1(2H)-one | Lacks dihydro structure; simpler isoquinoline | |
| 7-Bromo-3-methylisoquinolin-1(2H)-one | Different bromination position; methyl substitution |
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